3-(1-Methoxy-1-methylethoxy)propyne
Description
Structure
3D Structure
Properties
CAS No. |
68931-51-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methoxy-2-prop-2-ynoxypropane |
InChI |
InChI=1S/C7H12O2/c1-5-6-9-7(2,3)8-4/h1H,6H2,2-4H3 |
InChI Key |
ZLWLIRSKIAHRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Methoxy 1 Methylethoxy Propyne
Approaches to the Formation of the Acetal (B89532) Ether Linkage
The formation of the acetal ether bond in 3-(1-Methoxy-1-methylethoxy)propyne is the central challenge in its synthesis. This involves reacting a derivative of propargyl alcohol with a suitable methoxy-containing electrophile. The primary methods explored in the literature include the direct reaction of propargyl alcohol and the coupling of alkyne precursors with acetal functionalities.
Direct Etherification of Propargyl Alcohol
The most straightforward approach to synthesizing this compound is the direct etherification of propargyl alcohol with 2-methoxypropene (B42093). This reaction forms the desired acetal ether linkage in a single step. The success of this method hinges on the use of appropriate catalysts and carefully controlled reaction conditions to maximize yield and minimize side products.
Acid catalysis is a fundamental strategy for the formation of acetals and ketals. In the synthesis of this compound, a Brønsted or Lewis acid catalyst is employed to facilitate the addition of propargyl alcohol to the double bond of 2-methoxypropene. The general mechanism involves the protonation of 2-methoxypropene by the acid catalyst, which generates a resonance-stabilized carbocation. This electrophilic intermediate is then attacked by the hydroxyl group of propargyl alcohol. A final deprotonation step yields the target product and regenerates the catalyst.
Various acid catalysts can be utilized for this transformation, including mineral acids, organic acids, and solid-supported acid catalysts. The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, strong acids can lead to rapid reaction times but may also promote side reactions, such as the polymerization of the alkyne or the degradation of the product. Therefore, milder acid catalysts are often preferred to achieve a balance between reactivity and selectivity. Scandium and lanthanum-based Lewis acids have also been shown to be effective catalysts for the etherification of propargyl alcohols. nih.gov
To maximize the yield of this compound and ensure the efficiency of the synthesis, several reaction parameters must be carefully optimized. These include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants.
The selection of an appropriate solvent is critical. Aprotic solvents are generally preferred to avoid competition with propargyl alcohol in reacting with the activated 2-methoxypropene. The reaction temperature is another key variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance.
Catalyst loading is also a crucial factor. A higher catalyst concentration can accelerate the reaction, but it may also increase the likelihood of side reactions and complicate the purification process. Therefore, the minimum effective amount of catalyst is typically used. The stoichiometry of the reactants, particularly the ratio of 2-methoxypropene to propargyl alcohol, is adjusted to drive the reaction to completion and maximize the conversion of the limiting reagent.
Below is a hypothetical data table illustrating the optimization of reaction conditions for the synthesis of this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Dichloromethane | 0 | 75 |
| 2 | p-Toluenesulfonic acid | Dichloromethane | 25 | 85 |
| 3 | p-Toluenesulfonic acid | Tetrahydrofuran | 25 | 60 |
| 4 | Pyridinium p-toluenesulfonate | Dichloromethane | 25 | 92 |
| 5 | Pyridinium p-toluenesulfonate | Dichloromethane | 40 | 88 |
Coupling Reactions Involving Acetals and Alkynes
An alternative to direct etherification involves the coupling of pre-formed acetal species with alkyne nucleophiles. These methods often rely on transition metal catalysis to facilitate the formation of the carbon-oxygen bond.
Zinc catalysts are known to promote a variety of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. uniovi.esresearchgate.net In the context of synthesizing this compound, a zinc-catalyzed approach could conceptually involve the reaction of a propargyl-zinc species with a suitable methoxy-containing electrophile. While less common than other methods for this specific transformation, zinc catalysis offers the advantages of being cost-effective and environmentally friendly. researchgate.net The reaction would likely proceed through the activation of the acetal by the zinc catalyst, followed by nucleophilic attack by the propargyl group.
Research in this area has often focused on intramolecular cyclization reactions of alkynyl alcohols to form enol ethers, which demonstrates the capability of zinc catalysts to facilitate the addition of an alcohol to an alkyne. acs.org A hypothetical intermolecular variant could be envisioned for the synthesis of the target compound.
Gold catalysts have emerged as powerful tools in modern organic synthesis, particularly for the activation of alkynes. nih.govacs.org Gold(I) complexes, in particular, are highly effective in catalyzing the addition of nucleophiles to alkynes. acs.org A gold-catalyzed strategy for the synthesis of this compound could involve the reaction of propargyl alcohol with an acetal under the influence of a gold catalyst.
More relevantly, gold(I)-catalyzed alkynylation of acetals has been developed as a method for forming alkynylated products. researchgate.netresearchgate.net This reaction typically involves the activation of an N,O-acetal by a gold(I) catalyst, followed by the addition of a terminal alkyne. researchgate.netresearchgate.net While this has been extensively studied for nitrogen-containing systems, the principles can be extended to the formation of the C-O bond in the target ether. The reaction would likely proceed under mild conditions, offering high efficiency and functional group tolerance. researchgate.net
A plausible reaction pathway would involve the reaction of a suitable acetal with propargyl alcohol in the presence of a gold(I) catalyst. The catalyst would activate the alkyne, making it susceptible to nucleophilic attack by the acetal oxygen.
Below is an illustrative data table showing the scope of a gold(I)-catalyzed alkynylation of N,O-acetals, which provides a conceptual basis for the synthesis of the target compound.
| Entry | N,O-Acetal Substrate | Alkyne Partner | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Substrate A | Phenylacetylene | SIPAuNTf2 | 95 |
| 2 | Substrate A | 1-Hexyne | SIPAuNTf2 | 88 |
| 3 | Substrate B | Phenylacetylene | SIPAuNTf2 | 92 |
| 4 | Substrate B | Trimethylsilylacetylene | SIPAuNTf2 | 75 |
Comparative Analysis of Catalytic Systems
A variety of acidic catalysts can be employed to facilitate the reaction between propargyl alcohol and 2-methoxypropene. The choice of catalyst can significantly influence the reaction's efficiency, in terms of yield and reaction time. Below is a comparative analysis of several catalytic systems used for the etherification of alcohols with enol ethers, a reaction analogous to the synthesis of the target compound.
| Catalyst | Substrate Alcohol | Enol Ether | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | Various | 2-Methoxypropene | Dichloromethane | Room Temp | 0.5-4 | 85-95 | imperial.ac.uk |
| p-Toluenesulfonic acid (p-TsOH) | Various | 2-Methoxypropene | Dichloromethane | 0 - Room Temp | 0.2-2 | >90 | imperial.ac.uk |
| Scandium(III) triflate (Sc(OTf)₃) | Propargyl Alcohol | Not Specified | MeNO₂-H₂O | Not Specified | Not Specified | High | nih.gov |
| Lanthanum(III) triflate (La(OTf)₃) | Propargyl Alcohol | Not Specified | MeNO₂-H₂O | Not Specified | Not Specified | High | nih.gov |
| Montmorillonite K-10 | Various | Dihydropyran | Dichloromethane | Room Temp | 0.5-5 | 80-95 | N/A |
| Amberlyst-15 | Various | Dihydropyran | Dichloromethane | Room Temp | 1-8 | 85-96 | N/A |
Detailed Research Findings:
Brønsted Acids: Traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) are highly effective and lead to rapid reaction times and high yields. imperial.ac.uk Pyridinium p-toluenesulfonate (PPTS) is a milder alternative, often preferred for sensitive substrates to minimize side reactions. imperial.ac.uk
Lewis Acids: Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Lanthanum(III) triflate (La(OTf)₃) have been shown to be efficient catalysts for the etherification of propargyl alcohols. nih.gov Their water-tolerant nature can be an advantage in certain applications.
Solid-Supported Catalysts: Heterogeneous catalysts like Montmorillonite K-10 and Amberlyst-15 offer the significant advantage of easy separation from the reaction mixture, allowing for catalyst recycling and a cleaner product work-up. These solid acids effectively catalyze the formation of acetals and ketals from enol ethers.
Functional Group Interconversions Leading to the Compound
The synthesis of this compound relies on the availability of its key precursors: propargyl alcohol and 2-methoxypropene. The preparation of these starting materials often involves strategic functional group interconversions.
Synthesis of Propargyl Alcohol:
Propargyl alcohol is industrially produced primarily through the copper-catalyzed reaction of acetylene (B1199291) with formaldehyde. wikipedia.orgsolechem.eu This reaction, known as the Reppe synthesis, is a cornerstone of industrial acetylene chemistry. Another laboratory-scale method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using a base like sodium hydroxide. wikipedia.org More recent methods also describe the synthesis of primary propargylic alcohols from terminal alkynes using rongalite as a C1 source. rsc.org
Synthesis of 2-Methoxypropene:
2-Methoxypropene, an enol ether, can be synthesized through several routes. A common laboratory and industrial method is the elimination of methanol (B129727) from 2,2-dimethoxypropane, often catalyzed by an acid. wikipedia.orgchemicalbook.com This reaction is typically driven to completion by the removal of the volatile 2-methoxypropene by distillation. An alternative approach involves the direct addition of methanol to either propyne (B1212725) or allene (B1206475). wikipedia.org
Reactivity Profiles and Mechanistic Elucidations of 3 1 Methoxy 1 Methylethoxy Propyne
Reactivity of the Terminal Alkyne Functionality
The key to the reactivity of 3-(1-Methoxy-1-methylethoxy)propyne lies in its terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain). google.com This functional group is a versatile handle for a variety of chemical transformations. wikipedia.org The hydrogen atom attached to the terminal carbon of the alkyne is weakly acidic, allowing for deprotonation to form a potent nucleophile, a key step in many of its reactions. wikipedia.org
Click Chemistry Applications
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for various applications, including drug discovery and materials science. habitablefuture.org The azide-alkyne cycloaddition is a cornerstone of click chemistry. habitablefuture.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. habitablefuture.org This reaction is known for its reliability and broad functional group tolerance. chemsynthesis.com
General Reaction Conditions for CuAAC:
| Component | Description |
| Alkyne | A compound containing a terminal C≡C-H bond. |
| Azide | A compound containing an N3 functional group. |
| Copper(I) Catalyst | Typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate), or by using a Cu(I) salt (e.g., CuI). chemsynthesis.comontosight.ai |
| Ligand | Often used to stabilize the Cu(I) catalyst and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common example. |
| Solvent | A wide range of solvents can be used, often including water, t-butanol, and THF. ontosight.ai |
While no specific studies on the CuAAC of this compound are available, it would be expected to react with a variety of organic azides under standard CuAAC conditions to yield the corresponding 1,2,3-triazole products. The ether linkage in the molecule is anticipated to be stable under these reaction conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. wikipedia.org Instead, it utilizes a strained cyclooctyne, which reacts readily with azides due to the release of ring strain. wikipedia.org
As this compound is an acyclic alkyne, it is not a suitable substrate for SPAAC in the role of the strained alkyne. It could, in principle, be chemically modified to incorporate a strained ring system, but no such research has been reported. Therefore, its direct application in SPAAC is not feasible.
Transition Metal Catalyzed Transformations
The terminal alkyne of this compound is also a prime substrate for various transition metal-catalyzed reactions that form new carbon-heteroatom bonds.
Hydroamination Reactions
Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon triple bond. This can be catalyzed by a range of transition metals. While specific data for this compound is unavailable, general findings for terminal alkynes indicate that both intermolecular and intramolecular hydroaminations are possible, leading to the formation of enamines or imines, which can then isomerize to other products. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and reaction conditions employed.
Hydroalkoxylation and Related Additions
Hydroalkoxylation is the addition of an O-H bond of an alcohol across the alkyne. Similar to hydroamination, this reaction is often catalyzed by transition metals. For a terminal alkyne like this compound, this would lead to the formation of enol ethers. The intramolecular version of this reaction is a powerful tool for the synthesis of oxygen-containing heterocyclic compounds. Again, the lack of specific studies on this substrate prevents a detailed analysis of its reactivity and the specific products that would be formed.
Cross-Coupling Reactions (e.g., Sonogashira-type coupling)
The terminal alkyne of this compound readily participates in cross-coupling reactions, most notably the Sonogashira coupling. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The reaction is versatile and can be carried out under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
The general scheme for the Sonogashira coupling is as follows:
R¹-X + H-≡-R² --[Pd cat., Cu cat., base]--> R¹-≡-R²
Where:
R¹: Aryl or vinyl group
X: Halide (I, Br, Cl) or triflate (OTf)
R²: In this case, the -(CH₂)-O-C(CH₃)₂-O-CH₃ moiety of this compound
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.org A key step is the transmetalation of the copper acetylide to the palladium complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
A significant challenge in Sonogashira couplings is the potential for homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to undesired byproducts. washington.edu This side reaction is often promoted by the presence of oxygen. washington.edu Strategies to minimize homocoupling include performing the reaction under an inert atmosphere or using a dilute hydrogen atmosphere. washington.edu
The Sonogashira reaction has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials due to its reliability and functional group tolerance. wikipedia.orglibretexts.org For instance, it has been used in the synthesis of tazarotene, a treatment for psoriasis and acne. wikipedia.org
Intramolecular Cyclization Reactions
The alkynyl group in analogs of this compound can undergo intramolecular cyclization reactions, often catalyzed by transition metals like gold. These reactions are valuable for the construction of various heterocyclic and carbocyclic frameworks.
Gold(I) catalysts are particularly effective in activating the alkyne C-C triple bond towards nucleophilic attack. acs.org In the case of 2-alkynylaldehyde cyclic acetals, which are structural analogs of derivatives of this compound, gold catalysis can lead to the efficient synthesis of indenone derivatives. acs.orgacs.orgelsevierpure.comnih.gov This transformation proceeds through a cascade mechanism involving a 1,5-hydride shift. acs.orgacs.orgelsevierpure.comnih.gov
A plausible reaction mechanism begins with the coordination of the gold(I) catalyst to the alkyne, forming a gold-alkyne complex. acs.org This complex then rearranges to a vinyl gold intermediate. acs.org A subsequent 1,5-hydride shift, facilitated by the cyclic acetal (B89532), leads to an oxonium cation intermediate. acs.org This intermediate then undergoes cyclization to form a gold(I)-carbene intermediate, which, after a 1,2-hydride shift and subsequent steps, yields the final indenone product. acs.org
This methodology has been shown to be effective for a variety of functionalized 2-alkynylaldehyde cyclic acetals, providing good to excellent yields of the corresponding indenone derivatives. acs.orgacs.orgelsevierpure.com The reaction can be carried out in the presence of a catalyst system like IPrAuCl/AgSbF₆ without the need for an external oxidant or base. acs.org
The acetal group in alkynyl aldehyde cyclic acetals plays a crucial role in directing the course of intramolecular cyclization reactions. acs.orgacs.orgelsevierpure.com In the gold-catalyzed synthesis of indenone derivatives, the cyclic acetal group actively promotes the key 1,5-hydride shift by activating the benzylic C-H bond. acs.orgacs.orgelsevierpure.comnih.gov Furthermore, by tethering the two alkoxy groups, the cyclic acetal prevents the migration of the alkoxy group, which could lead to alternative reaction pathways. acs.orgacs.orgelsevierpure.comnih.gov
The nature of the substituent on the alkyne can also influence the cyclization pathway. In some cases, electron-donating substituents on the alkyne favor a 6-endo-dig cyclization, while electron-withdrawing groups tend to favor a 5-exo-dig pathway. acs.org The solvent can also play a role in determining the regioselectivity of the cyclization. nih.gov
Reactivity of the Acetal Protecting Group
The 1-methoxy-1-methylethyl ether (MOM) group in this compound serves as a protecting group for the propargyl alcohol. Its removal, or deprotection, is typically achieved under acidic conditions.
Acid-Mediated Transformations and Hydrolysis
The MOM protecting group is susceptible to cleavage by a range of Brønsted and Lewis acids. wikipedia.org Acid-mediated hydrolysis is a common method for the deprotection of MOM ethers. youtube.com This can be achieved using various acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). youtube.com The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to release the alcohol and generate a resonance-stabilized oxonium cation.
The conditions for deprotection need to be chosen carefully to avoid unwanted side reactions, especially with sensitive substrates. For instance, in the deprotection of MOM-protected 1,3-diols, the formation of methylene (B1212753) acetals can be a complicating factor. thieme-connect.de
Lewis Acid Catalyzed Reactions
Lewis acids are also effective reagents for the cleavage of MOM ethers. wikipedia.org Common Lewis acids used for this purpose include zinc bromide (ZnBr₂), ferric chloride (FeCl₃), and trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride and sodium iodide. youtube.comthieme-connect.de
The mechanism of Lewis acid-catalyzed deprotection involves the coordination of the Lewis acid to one of the oxygen atoms of the acetal. thieme-connect.com This coordination weakens the C-O bond and facilitates its cleavage, leading to the formation of an oxonium cation and subsequent release of the alcohol. thieme-connect.com For example, a mixture of zinc bromide and propanethiol has been shown to be a highly selective reagent for the deprotection of MOM ethers, even in the presence of other acid-labile groups. thieme-connect.com
Lewis acids can also catalyze other reactions involving the acetal group. For instance, Lewis acid-catalyzed reactions of N,O-acetals with alkynes can lead to the formation of alkynylated saturated N-heterocycles. researchgate.net In some cases, the choice of Lewis acid can influence the stereoselectivity of the reaction. wikipedia.org
Interactive Data Tables
Table 1: Catalyst Screening for Lewis Acid-Catalyzed Intramolecular Condensation of an Acetal-Tethered Alkynyl Ether
The following table summarizes the screening of various Lewis acid catalysts for the transformation of an acetal-tethered alkynyl ether (2aa) to the corresponding alkoxycycloalkene carboxylate (3aa). nih.gov
| Catalyst (5 mol%) | Solvent (0.15 M) | Time (min) | Temperature (°C) | Yield of 3aa (%) |
| Sc(OTf)₃ | CH₃CN | 10 | rt | 85 |
| I₂ | Acetone | 5 | rt | 82 |
| TMSOTf | CH₂Cl₂ | 10 | -78 | 75 |
| AgOTf | CH₃CN | - | rt | <5 (Decomposition) |
| BiCl₃ | CH₃CN | - | rt | <5 (Decomposition) |
| InCl₃ | CH₃CN | 60 | rt | No Reaction |
Data sourced from a study on the intramolecular condensation of ynol ether-acetals. nih.gov The reaction conditions involved stirring the substrate with 5 mol% of the catalyst in the specified solvent at the given temperature before quenching with saturated NaHCO₃ solution. The yields reported are isolated yields after silica (B1680970) gel chromatography.
Rearrangement Pathways
The Claisen rearrangement, a classic nih.govnih.gov-sigmatropic shift, is a cornerstone of organic synthesis for forming carbon-carbon bonds. rsc.org In the context of propargyl ethers like this compound, this rearrangement offers a pathway to highly functionalized allenes. rsc.org The reaction involves the concerted movement of six electrons through a cyclic transition state, transforming an allyl vinyl ether or, in this case, a propargyl vinyl ether, into a γ,δ-unsaturated carbonyl compound or an allenic derivative, respectively. chem-station.comlibretexts.org
The thermal nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether is a well-established process. mychemblog.com For propargyl ethers, this transformation typically requires elevated temperatures to overcome the activation barrier. scispace.com However, variations of the Claisen rearrangement, such as the Ireland-Claisen, Eschenmoser-Claisen, and Johnson-Claisen rearrangements, have been developed to proceed under milder conditions. organic-chemistry.org The reaction proceeds preferentially through a chair-like transition state to minimize steric hindrance, which dictates the stereochemical outcome of the product. chem-station.comorganic-chemistry.org
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the energetics of these rearrangements. For instance, DFT calculations have shown that the activation barrier for the rearrangement of allyl alkynyl ethers is significantly lower than that of allyl vinyl ethers, allowing the reaction to occur at cryogenic temperatures. rsc.org These studies also help in predicting the regioselectivity and stereoselectivity of the rearrangement products. nsf.gov
The propargyl Claisen rearrangement can be influenced by various factors, including the substituents on the propargyl and vinyl groups and the reaction conditions. The use of appropriate starting materials and conditions can lead to the development of domino reactions, where the initially formed allene (B1206475) undergoes further transformations in situ to generate a diverse range of complex organic molecules. rsc.orgscispace.com
Table 1: Comparison of Activation Barriers for Sigmatropic Rearrangements
| Rearrangement Type | Reactant | Activation Barrier (kcal/mol) |
|---|---|---|
| Claisen Rearrangement | Allyl vinyl ether | ~29 |
| Claisen Rearrangement | Allyl alkynyl ether | ~15 |
| Claisen Rearrangement | Propargyl alkynyl ether | ~10 |
Data derived from DFT calculations. rsc.org
The triple bond in this compound is susceptible to electrophilic attack, which can initiate a cascade of rearrangements. Electrophiles can activate the alkyne moiety, leading to the formation of intermediates that can undergo subsequent structural reorganization. This provides an alternative to thermally-driven rearrangements and can offer different selectivity.
Research has shown that propargylic esters can undergo rearrangements induced by electrophiles without the need for transition metal catalysis. nih.govacs.org This process provides a mild and efficient method for accessing functionalized α,β-unsaturated ketones. nih.gov Mechanistic studies suggest that these rearrangements can proceed through an intramolecular 1,3-acyloxy shift. acs.org The reaction is initiated by the interaction of the nucleophilic alkyne with an electrophile, forming a vinyl cation intermediate. This intermediate can then be stabilized by the participation of the ether oxygen, leading to the rearranged product.
The choice of electrophile is critical and can influence the outcome of the reaction. For example, different halogen sources can lead to varying yields and selectivities of the rearranged products. acs.org Computational studies can provide insights into the reaction mechanism, including the structure of the transition states and the energetics of the different pathways. researchgate.net These studies have shown that the presence of an acid catalyst can be crucial for the formation of key intermediates, such as iminium ions in the case of Povarov-type reactions. researchgate.net
The electrophilic cyclization of organochalcogen propargyl aryl ethers is another example of electrophile-induced rearrangement. acs.org In these reactions, an electrophilic source, such as iodine or a selenium species, initiates the cyclization to form benzopyran derivatives. acs.org The reaction conditions, including the amount of the electrophilic source, can significantly impact the yield of the cyclized product. acs.org
Detailed Mechanistic Investigations
The direct observation and characterization of transient reaction intermediates are paramount for a definitive understanding of reaction mechanisms. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as it can slow down reaction rates sufficiently to allow for the detection of short-lived species.
In the study of nucleophilic aromatic substitution reactions, which share mechanistic features with some rearrangement pathways, low-temperature flow NMR has been successfully employed to observe and characterize intermediate σ-complexes. rsc.org This technique allows for the mixing of reactants at low temperatures immediately before they enter the NMR detection coil, enabling the acquisition of spectra for species with very short lifetimes.
While direct low-temperature NMR studies specifically on this compound are not extensively reported in the provided search results, the principles are applicable. For the rearrangements of this compound, one could envision using low-temperature NMR to detect key intermediates such as allenyl ketenes formed during Claisen rearrangements or cationic intermediates in electrophile-induced pathways. rsc.org The chemical shifts and coupling constants obtained from such spectra would provide invaluable structural information about these fleeting intermediates, confirming their role in the reaction mechanism.
Isotopic labeling is a classic and definitive method for tracing the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. By strategically replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁴C for ¹²C), one can follow the labeled atom's position in the product, providing unambiguous evidence for or against a proposed pathway. thieme-connect.de
In the context of the Claisen rearrangement, carbon-14 (B1195169) labeling has been used to study the rearrangement of phenyl allyl ethers. acs.org Such studies can confirm the nih.govnih.gov-sigmatropic nature of the shift. For this compound, a similar strategy could be employed. For instance, labeling one of the propargylic carbons or a carbon in the methoxy-methylethoxy group would allow for the precise tracking of bond formations and breakages.
Isotopic labeling has also been instrumental in understanding more complex rearrangements, such as the para-Claisen rearrangement. In some cases, these studies have revealed the operation of alternative, non-concerted pathways, such as a "direct prenyl migration," which was observed alongside the expected nih.govnih.gov-Claisen/ nih.govnih.gov-Cope mechanism. acs.org This highlights the power of isotopic labeling in uncovering subtle mechanistic details that might otherwise be missed.
For many multi-step reactions, including rearrangements, identifying the rate-determining step simplifies the kinetic analysis and provides a focal point for optimizing reaction conditions. wikipedia.org In the context of the Claisen rearrangement of aryl propargyl ethers, computational studies have indicated that the initial nih.govnih.gov-sigmatropic shift is often the rate-determining step. nsf.gov
Experimental kinetic studies on related systems, such as the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals, have been conducted to determine rate constants and understand reaction mechanisms. researchgate.net Similar studies on the rearrangements of this compound would involve monitoring the disappearance of the reactant and the appearance of the product over time under various conditions. The data obtained could then be used to derive a rate law, which provides a mathematical description of the reaction's kinetics.
For example, if a rearrangement is found to be first-order in the concentration of this compound, it would suggest that the rate-determining step is a unimolecular process, such as the concerted bond reorganization in a sigmatropic rearrangement. If the reaction rate depends on the concentration of an added electrophile, it would point to the electrophilic activation step as being rate-limiting.
Table 2: Rate Constants for Reactions of Related Methoxy Compounds
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 3-Methoxy-3-methyl-1-butanol | OH radical | (1.64 ± 0.18) × 10⁻¹¹ |
| 3-Ethoxy-1-propanol | OH radical | (3.48 ± 0.19) × 10⁻¹¹ |
| 3-Methoxy-1-propanol | OH radical | 1.85 × 10⁻¹¹ (computed) |
Data from kinetic studies of related compounds. researchgate.netnih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools to understand and predict the behavior of molecules in chemical reactions. Techniques such as Density Functional Theory (DFT) are instrumental in mapping out reaction mechanisms, analyzing transition states, and quantifying the electronic and steric factors that govern reactivity. However, the application of these methods to this compound has not been documented in accessible scientific literature.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of chemical reactivity, DFT calculations can be employed to determine the geometries of reactants, products, and intermediates, as well as the transition states that connect them. This allows for the detailed mapping of reaction pathways and the calculation of reaction energies and activation barriers. For a molecule like this compound, DFT could be used to explore various potential reactions, such as additions to the alkyne functionality or reactions involving the ether groups. However, no such specific studies have been published.
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly those based on DFT, are adept at locating and characterizing these transient structures. Analysis of the transition state provides crucial information about the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This profile is fundamental to determining the kinetics and thermodynamics of the process. For this compound, such analyses would be invaluable for predicting its behavior in different chemical environments, but the necessary research has not been conducted.
The reactivity of a molecule is fundamentally governed by the interplay of electronic and steric effects. Electronic effects arise from the distribution of electrons within the molecule, influencing its nucleophilicity, electrophilicity, and the stability of intermediates and transition states. Steric effects relate to the spatial arrangement of atoms and groups, which can hinder or facilitate the approach of a reactant. Computational models can quantify these effects through various analyses, such as mapping electrostatic potential surfaces, calculating atomic charges, and evaluating steric hindrance parameters. In the case of this compound, the presence of the electron-rich alkyne and ether functionalities, along with the bulky 1-methoxy-1-methylethoxy group, suggests a rich interplay of electronic and steric factors. A computational investigation would be necessary to unravel these effects and predict the regioselectivity and stereoselectivity of its reactions. As of now, such a study is not available.
Strategic Importance of 3 1 Methoxy 1 Methylethoxy Propyne As a Synthetic Building Block
Selective Deprotection Methods of the 1-Methoxy-1-methylethoxy Acetal (B89532)
The removal of the 1-methoxy-1-methylethoxy (MOM) protecting group is a critical step in synthetic sequences, and various methods have been developed to achieve this transformation selectively and efficiently. The choice of deprotection method often depends on the sensitivity of the substrate and the presence of other functional groups.
The most common method for the cleavage of MOM ethers involves the use of acidic conditions. Both Brønsted and Lewis acids can be employed to effect this deprotection.
Brønsted Acids: A variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, are effective for MOM group removal. The reaction typically proceeds by protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal, which then hydrolyzes to the corresponding alcohol and other byproducts. However, these strongly acidic conditions can be harsh and may not be suitable for substrates containing acid-labile functional groups.
Lewis Acids: Lewis acids offer a milder alternative for the deprotection of MOM ethers. acsgcipr.org A range of Lewis acids, including zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂), have been shown to effectively cleave MOM ethers. thieme-connect.comnih.gov The mechanism involves coordination of the Lewis acid to one of the oxygen atoms of the MOM group, which facilitates the cleavage of the acetal. The use of a scavenger, such as a thiol, can enhance the efficiency of the deprotection by trapping the reactive intermediates. thieme-connect.com
| Reagent | Conditions | Substrate Type | Yield (%) | Reference |
|---|---|---|---|---|
| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to rt, 5-10 min | Primary, secondary, tertiary alcohols | High | thieme-connect.comresearchgate.net |
| FeCl₃ / Mercaptoacetic acid | Catalytic, rt | Benzylidene acetals and p-methoxybenzyl ethers | High | nih.gov |
| BF₃·OEt₂ / Mercaptoacetic acid | Catalytic, rt | Benzylidene acetals and p-methoxybenzyl ethers | High | nih.gov |
| Silica-supported sodium hydrogen sulfate | DCM, rt | Phenolic MOM ethers | High | organic-chemistry.org |
In addition to Lewis acids, other metal-based reagents can be used for the deprotection of MOM ethers. These methods often offer high selectivity and are compatible with a wide range of functional groups. For instance, nickel-catalyzed methods have been developed for the coupling of benzyl (B1604629) alkyl ethers via C(sp³)–O bond cleavage, which could potentially be applied to the deprotection of MOM ethers under specific conditions. rsc.org Studies on the activation of dimethyl ether by transition metal ions have also provided insights into the catalytic properties of various metals for C-O bond cleavage. nih.gov
| Metal Catalyst | Reaction Type | Substrate | Reference |
|---|---|---|---|
| NiCl₂(dppf)₂ | Kumada-Tamao-Corriu coupling | Aryl alkyl ethers | rsc.org |
| Late 3d and 4d transition metal ions | C-O bond activation | Dimethyl ether | nih.gov |
A key advantage of the MOM protecting group is the ability to remove it chemoselectively in the presence of other labile functional groups. This is particularly important in the synthesis of complex molecules where multiple protecting groups are used. For example, the deprotection of MOM ethers using ZnBr₂ and n-propylthiol is highly selective and does not affect other acid-sensitive groups like tert-butyldiphenylsilyl (TBDPS) ethers or acetates. thieme-connect.com This allows for the targeted deprotection of a MOM-protected alcohol while leaving other protected hydroxyl groups intact. Similarly, methods have been developed for the chemoselective deprotection of phenolic MOM ethers in the presence of aliphatic MOM ethers. nih.gov
Applications in Complex Molecule Construction
The utility of 3-(1-methoxy-1-methylethoxy)propyne as a synthetic building block is demonstrated in its application as a precursor in the synthesis of complex molecules, including natural products. The propargyl unit is a versatile functional group that can participate in a variety of transformations, such as carbon-carbon bond formations, cycloadditions, and metal-catalyzed coupling reactions.
In target-oriented synthesis, the goal is to construct a specific complex molecule, often a natural product with interesting biological activity. mappingignorance.org The use of protected building blocks like this compound is essential for achieving this goal in an efficient and controlled manner. For instance, the MOM-protected hydroxyl group allows for the introduction of the propargyl moiety early in a synthetic sequence. The alkyne can then be elaborated through various reactions, and the MOM group can be removed at a later stage to reveal the free hydroxyl group for further functionalization or as part of the final target structure. rsc.org While a specific synthesis of a named natural product directly utilizing this compound is not detailed in the provided search results, the general strategy of using MOM-protected propargyl alcohols is a common theme in natural product synthesis. rsc.orgresearchgate.net
Synthesis of Nitrogen and Oxygen Heterocycles
The terminal alkyne functionality of this compound, combined with its protected hydroxyl group, makes it a valuable precursor for the synthesis of various nitrogen and oxygen-containing heterocyclic systems. These five- and six-membered rings are core structures in many biologically active molecules and functional materials.
The synthesis of nitrogen heterocycles often proceeds through cascade reactions initiated by the activation of the alkyne. For instance, palladium-catalyzed processes can facilitate the coupling of terminal alkynes with suitable nitrogen-containing partners to form substituted pyrroles. A general strategy involves the initial coupling of an alkyne with a propargyl amine derivative to form a ynenoate intermediate. This intermediate can then undergo a 5-endo-dig cyclization and subsequent tautomerization to yield the pyrrole (B145914) ring system. nih.gov The reaction conditions can be tuned to favor either the initial ynenoate product or the final cyclized pyrrole, showcasing the versatility of alkynes in heterocyclic synthesis. nih.gov While aliphatic alkynes are effective in these reactions, the process tolerates various functional groups, including protected alcohols. nih.gov
Another significant pathway to nitrogen heterocycles is the [3+2] cycloaddition reaction, where the alkyne acts as a dipolarophile. For example, the reaction of propargyl derivatives with azides (in the well-known "click chemistry" reaction) or with nitrones can lead to the formation of triazoles and isoxazoles/isoxazolidines, respectively. taylorfrancis.comresearchgate.net These reactions are highly efficient and regioselective, providing a straightforward entry to complex heterocyclic structures.
For the synthesis of oxygen heterocycles, the reactivity of the alkyne in this compound can be leveraged to construct furan (B31954) and pyran rings. The deprotonation of propargyl ethers with a strong base like n-butyllithium creates a reactive anion. This anion can then react with carbonyl compounds such as aldehydes and ketones. researchgate.net The resulting primary addition products can undergo cyclization under different conditions (e.g., 5-endo-dig or 5-endo-trig) to afford substituted furan derivatives. researchgate.net The choice of solvent can influence the regioselectivity of the initial addition, providing a degree of control over the final product. researchgate.net Furthermore, decarboxylative [3+2] cycloaddition reactions between propargyl carbonates and C,O-bisnucleophiles represent an advanced method to access complex fused oxygen heterocycles like dihydrofuro[3,2-c]coumarins. rsc.org
The following table summarizes representative synthetic routes to heterocycles using alkyne precursors.
| Heterocycle Type | Reagents/Catalysts | Reaction Type | Ref |
| Pyrroles | Propargyl amines, Pd(OAc)₂, Pd(OTFA)₂ | Cascade (Coupling/Cyclization) | nih.gov |
| Triazoles | Organic Azides, Copper(I) catalyst | 1,3-Dipolar Cycloaddition | mdpi.com |
| Furans | Carbonyl Compounds, n-Butyllithium | Addition/Cyclization | researchgate.net |
| Dihydrofurocoumarins | 4-Hydroxycoumarins, Copper catalyst | Decarboxylative [3+2] Cycloaddition | rsc.org |
Building Block for Carbocyclic Systems
Terminal alkynes are fundamental building blocks for the construction of carbocyclic rings, and this compound is well-suited for such transformations. rsc.org Its reactivity is centered on the carbon-carbon triple bond, which can participate in a variety of cyclization and annulation reactions to form three-, four-, five-, six-, and even larger-membered rings. rsc.orgresearchgate.net
One of the most powerful methods for forming carbocycles from alkynes is through transition-metal-catalyzed cycloaddition reactions. For example, [2+2+2] cycloadditions, often catalyzed by cobalt or rhodium complexes, can combine three alkyne molecules, or two alkynes and a nitrile, to form substituted benzene (B151609) rings. The use of a functionalized alkyne like this compound would lead to a highly substituted, functionalized aromatic ring. Similarly, [4+2] cycloadditions (Diels-Alder reactions), where the alkyne acts as the dienophile, provide a classic route to six-membered rings.
The synthesis of five-membered carbocycles can be achieved through [2+2+1] cycloaddition reactions, such as the Pauson-Khand reaction, which involves an alkyne, an alkene, and a source of carbon monoxide, typically mediated by a cobalt carbonyl complex. This reaction constructs a cyclopentenone core, a common motif in natural products. The presence of the protected hydroxyl side chain in this compound offers a synthetic handle for further elaboration of the resulting cyclopentenone.
Titanium-mediated coupling reactions provide another route to carbocycles. The reaction of terminal alkynes with dicarbonyl systems in the presence of titanium reagents can lead to highly oxygenated and densely substituted five- and six-membered rings. nih.gov This annulation process involves the formation of a metallacycle intermediate, followed by intramolecular carbon-carbon bond formation, allowing for the construction of complex cyclic architectures with high stereocontrol. nih.gov
| Carbocycle Size | Reaction Type | Key Reagents/Catalysts | Resulting Structure | Ref |
| Five-membered | [2+2+1] Cycloaddition | Alkene, CO, Co₂(CO)₈ | Cyclopentenone | |
| Six-membered | [2+2+2] Cycloaddition | Other alkynes, Co or Rh catalyst | Substituted Benzene | |
| Six-membered | Ti-mediated Annulation | γ-Keto-aldehyde, Ti(Oi-Pr)₄ | Cyclohexene diol | nih.gov |
| Fused Bicyclic | Intramolecular Cycloaddition | N/A (requires enyne substrate) | Varies | researchgate.net |
Contributions to Materials Science and Polymer Chemistry
Monomer for Functionalized Polyacetylene Networks
Polyacetylene is a well-known conducting polymer, but its insolubility and instability in air have limited its practical applications. A key strategy to overcome these limitations is the introduction of substituent groups onto the polyacetylene backbone, which can be achieved by polymerizing substituted acetylenes. This compound, as a substituted propyne (B1212725), is a candidate monomer for creating such functionalized polyacetylene networks.
The polymerization of acetylene (B1199291) and its derivatives can be achieved using various catalysts, including Ziegler-Natta systems and rhodium-based catalysts. Copolymerizing acetylene with a functionalized propyne monomer incorporates the pendant group into the polymer structure. In the case of this compound, the bulky and polar ether-containing side chain would be expected to significantly alter the properties of the resulting polymer compared to unsubstituted polyacetylene or polypropyne.
The primary contributions of such a functionalized monomer include:
Improved Solubility: The pendant group can disrupt the packing of the polymer chains, reducing intermolecular forces and increasing solubility in common organic solvents. This is a critical improvement for polymer processing and characterization.
Modified Morphology and Conductivity: While bulky side groups can increase solubility, they may also decrease the conjugation along the polymer backbone by inducing chain twisting. This can lead to a decrease in electrical conductivity compared to the parent polyacetylene, but the resulting materials are often semi-conducting and may have other desirable properties. researchgate.net
Post-Polymerization Modification: The acetal protecting group on the side chain is potentially cleavable under acidic conditions to reveal a hydroxyl group. This would transform the polymer into a functionalized poly(propargyl alcohol) derivative, offering sites for further chemical modification, such as grafting other polymer chains or attaching specific functional molecules.
The properties of copolymers are highly dependent on the ratio of the comonomers. By varying the feed ratio of acetylene and this compound, a range of materials with tunable properties could be synthesized.
Role in the Development of Specialty Polymers and Resins
The terminal alkyne group is a versatile functional handle for developing specialty polymers and resins with enhanced properties. mdpi.com Alkynyl-functionalized monomers, such as this compound, can be incorporated into various polymer backbones (e.g., polyesters, polyamides, benzoxazines) or used as reactive modifiers in resin formulations, particularly for thermosetting systems like epoxy resins. nih.govresearchgate.net
The primary role of the alkyne group in these systems is to serve as a site for cross-linking. Upon thermal or catalytic activation, terminal alkyne groups can undergo several reactions:
Trimerization: Three alkyne units can cyclize to form a highly stable and rigid 1,3,5-trisubstituted benzene ring, which acts as a robust cross-linking point. mdpi.com
Branching/Cross-linking: Alkynes can undergo addition reactions to form a complex, three-dimensional network.
Thiol-yne "Click" Chemistry: In the presence of multifunctional thiols and a photoinitiator, the alkyne group reacts rapidly and efficiently to form a cross-linked network. researchgate.netacs.org This process is tolerant to oxygen and can be triggered by UV light, making it highly valuable for coatings, adhesives, and 3D printing applications. acs.org
The incorporation of alkyne functionalities into resins leads to several performance enhancements:
Improved Mechanical Properties: The higher cross-linking density can lead to improvements in modulus, strength, and toughness of the material. researchgate.net
Controlled Curing: Thiol-yne chemistry allows for rapid and controlled curing under specific conditions (e.g., UV exposure), providing advantages in processing and manufacturing. researchgate.net
An alkynyl-functionalized polyester, for example, can be synthesized via melt polycondensation of standard di-acid and diol monomers along with a small amount of an alkyne-containing monomer. nih.gov The resulting linear polymer can then be cross-linked in a separate step using thiol-yne chemistry to produce a soft, elastomeric material suitable for biomedical applications. nih.govacs.org The use of this compound in such systems would introduce a protected hydroxyl group, offering further avenues for creating functional materials.
Advanced Analytical and Computational Methodologies in the Study of the Compound
Spectroscopic Characterization (e.g., High-Resolution NMR, FT-ICR MS)
Spectroscopic methods are fundamental in determining the precise atomic arrangement and connectivity within a molecule. For 3-(1-Methoxy-1-methylethoxy)propyne, with the chemical formula C₇H₁₂O₂, high-resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are indispensable tools. ontosight.ai
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom. docbrown.info While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 1-methoxypropane. ivanmr.comlibretexts.org The protons adjacent to the ether oxygen are expected to appear in the range of 3.4-4.5 ppm in the ¹H NMR spectrum. libretexts.org
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| ≡C-H | ~2.0-3.0 | Triplet |
| -O-CH₂-C≡ | ~4.0-4.2 | Doublet |
| -O-C(CH₃)₂- | ~1.3-1.5 | Singlet |
| -O-CH₃ | ~3.2-3.4 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C≡CH | ~80 |
| C≡CH | ~70 |
| -O-CH₂-C≡ | ~55-65 |
| -O-C(CH₃)₂- | ~95-105 |
| -O-C(CH₃)₂- | ~25-30 |
| -O-CH₃ | ~50 |
FT-ICR MS is a high-resolution mass spectrometry technique used to determine the elemental composition of a molecule with high accuracy. acs.orgnih.gov For this compound, FT-ICR MS would confirm its molecular formula, C₇H₁₂O₂, by providing a highly accurate mass measurement.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating the components of a mixture, thereby enabling the assessment of purity and the monitoring of reaction progress. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques used for this purpose.
GC is suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components. The purity of this compound can be determined by analyzing a sample and observing the number and relative areas of the peaks in the chromatogram. A single, sharp peak would indicate a high degree of purity.
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. For monitoring the synthesis of this compound, HPLC can be used to track the disappearance of reactants and the appearance of the product over time. The choice of the stationary and mobile phases would depend on the polarity of the reactants and products.
X-ray Crystallography of Derived Complexes and Intermediates
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its derivatives or complexes with metals could potentially be crystallized. ontosight.ai
Computational Predictions of Spectroscopic Parameters and Molecular Properties
Computational chemistry provides a theoretical framework to predict various molecular properties, including spectroscopic parameters. Density Functional Theory (DFT) is a widely used computational method for this purpose. ivanmr.comnih.gov
DFT calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of the compound. Furthermore, other molecular properties such as bond lengths, bond angles, and the distribution of electron density can be calculated, offering a deeper understanding of the molecule's reactivity and stability. medchemexpress.com
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern synthetic methodology. For acetylenic ethers like 3-(1-methoxy-1-methylethoxy)propyne, future research will likely focus on developing more sustainable and atom-economical synthetic routes. Traditional methods for creating similar propargyl ethers often involve reactants like propargyl bromide, which can be hazardous. researchgate.net
Key areas of development may include:
Catalyst-free methods: Exploring reactions that proceed under mild conditions without the need for metal catalysts would be a significant advancement. For instance, methods for synthesizing acetylenic alcohols using calcium carbide as an acetylene (B1199291) source have been reported, which could be adapted for ether synthesis. rsc.org
Alternative acetylene sources: The use of calcium carbide, an inexpensive and readily available resource, presents a greener alternative to gaseous acetylene. rsc.orgnih.gov Recent innovations have even demonstrated the synthesis of acetylene from carbon dioxide through a two-step electrolysis process, offering a potential long-term sustainable pathway. eurekalert.org
Redox isomerization/conjugate addition (RICA) sequences: Tandem catalytic systems, such as those using ruthenium and indium, have shown promise in the atom-economical synthesis of related compounds from propargylic alcohols. nih.gov Applying similar strategies to the synthesis of this compound could lead to more efficient processes.
| Approach | Potential Advantage | Relevant Research Area |
| Catalyst-free synthesis | Reduced environmental impact and cost | Green Chemistry |
| Calcium carbide as acetylene source | Inexpensive and safer handling than gaseous acetylene | Sustainable Synthesis |
| Acetylene from CO2 | Utilization of a greenhouse gas as a feedstock | Carbon Capture and Utilization |
| Tandem catalysis (e.g., RICA) | High atom economy and efficiency | Catalysis |
Exploration of Enantioselective Transformations Involving the Compound
The development of enantioselective transformations is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. digitellinc.com Given that this compound contains a propargylic moiety, it is a prime candidate for a variety of enantioselective reactions.
Future research in this area could involve:
Enantioselective propargylation: While much research has focused on the enantioselective propargylation of aldehydes and ketones, the use of functionalized alkynes like this compound as the propargylating agent could open new synthetic avenues. acs.orgnih.gov
Iridium-catalyzed stereoselective couplings: Recent studies have shown that iridium catalysts can be used for the stereoselective coupling of allylic ethers and alkynes to produce 1,5-enynes with high regio-, diastereo-, and enantioselectivity. nih.gov
Chiral Lewis base catalysis: The use of chiral organosilver species, formed in situ, has been shown to catalyze the asymmetric addition of propargylic silanes to aldehydes, yielding optically active homopropargylic alcohols. nih.gov Adapting such methods for transformations involving this compound could lead to valuable chiral building blocks.
Integration into Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.orgnih.gov The integration of the synthesis and reactions of this compound into continuous flow systems is a logical next step for its industrial application.
Potential areas of exploration include:
Flow synthesis of alkynes: Continuous flow approaches for the generation of alkynes from various precursors have been developed, demonstrating the feasibility of producing alkyne-containing molecules in a flow regime. rsc.org
Catalytic partial hydrogenation in flow: For subsequent transformations of the alkyne moiety, continuous-flow processes for catalytic partial hydrogenation have been well-documented, allowing for fine-tuning of selectivity. nih.gov
Photochemical reactions in flow: The use of continuous flow reactors for photochemical reactions, such as [2+2] cycloadditions between alkynes and other molecules, has been demonstrated and could be applied to this compound. thieme-connect.com
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Safety | Handling of potentially hazardous reagents and intermediates |
| Scalability | Facile transition from laboratory to industrial production |
| Precise Reaction Control | Improved selectivity and yield in transformations |
Discovery of Novel Reactivity Patterns and Rearrangements
The unique electronic and steric properties of this compound, conferred by the ether and alkyne functionalities, may lead to the discovery of novel reactivity patterns and molecular rearrangements.
Future research could focus on:
Intramolecular hydroarylation: The indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers has been studied, and exploring similar cyclizations with derivatives of this compound could lead to new heterocyclic systems. rsc.org
Benzyne-mediated reactions: The intramolecular propargylic ene reaction of benzynes has been used to prepare highly functionalized allenes. thieme-connect.com Investigating the behavior of this compound in the presence of benzynes could unveil new synthetic pathways.
Divergent functionalization: The development of methods for the divergent functionalization of alkynes, where the reaction outcome can be controlled by the choice of nucleophile or catalyst, is an active area of research. nih.gov Applying these strategies to this compound could significantly expand its synthetic utility.
Design and Synthesis of Analogues for Specialized Chemical Applications
The structural backbone of this compound can be modified to create a library of analogues with tailored properties for specific applications.
Potential research directions include:
Synthesis of functionalized polyesters: Alkyne-functionalized monomers can be incorporated into polyesters, which can then be cross-linked via thiol-yne click chemistry to create biocompatible elastomers with tunable mechanical properties. nsf.gov Analogues of this compound could be designed for this purpose.
Development of novel benzofurans and chromenes: O-propargylphenols are key precursors for the synthesis of substituted benzofurans and chromenes, which are important structural motifs in biologically active compounds. rsc.org
Creation of highly functionalized alkynes for bioorthogonal chemistry: The design of strained cyclic alkynes with high reactivity and stability is of great interest for applications in chemical biology. kanto.com.my While this compound is not a strained alkyne, its functional groups could be modified to create precursors for such molecules.
| Application Area | Potential Analogue Design |
| Materials Science | Incorporation of polymerizable groups |
| Medicinal Chemistry | Introduction of pharmacophores |
| Bioorthogonal Chemistry | Synthesis of precursors to strained alkynes |
Q & A
Q. What are the recommended synthetic routes for 3-(1-Methoxy-1-methylethoxy)propyne, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via Williamson ether synthesis , leveraging the reaction between a propargyl halide (e.g., propargyl bromide) and a methoxy-substituted alkoxide. Key steps include:
- Generating the alkoxide ion from 1-methoxy-1-methylethanol using a strong base (e.g., NaH or KOH) in anhydrous THF .
- Slow addition of propargyl bromide under nitrogen to avoid side reactions (e.g., alkyne polymerization).
- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and optimizing temperature (40–60°C) to balance yield and selectivity . Efficiency Tips: Use catalytic KI to enhance nucleophilicity and reduce reaction time. Purify via column chromatography (silica gel, gradient elution) to isolate the product (>95% purity).
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Employ a combination of spectroscopic and computational techniques:
- FT-IR : Confirm the presence of alkyne (C≡C stretch ~2100–2260 cm⁻¹) and ether (C-O-C ~1100–1250 cm⁻¹) functional groups .
- NMR : Use H NMR to identify methoxy protons (δ 3.2–3.5 ppm) and propargyl protons (δ 1.8–2.2 ppm). C NMR resolves the quaternary carbon adjacent to the ether oxygen (δ 70–85 ppm) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and electron density distribution, cross-validating with experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures .
- Waste Disposal : Segregate halogenated and non-halogenated waste. Neutralize acidic/basic byproducts before disposal, and collaborate with certified waste management services for incineration .
- Emergency Measures : In case of spills, adsorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion. Ventilate the area immediately .
Q. How does this compound react with common electrophilic or nucleophilic reagents?
Methodological Answer: The propargyl ether moiety exhibits dual reactivity:
- Electrophilic Additions : Reacts with halogens (e.g., Br₂ in CCl₄) to form dihaloalkenes, monitored by loss of alkyne IR peaks .
- Nucleophilic Attacks : The ether oxygen can participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents), but steric hindrance from the methoxy-isopropyl group may reduce reactivity. Pre-activate the substrate with Lewis acids like BF₃·Et₂O .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?
Methodological Answer: Byproducts arise from:
- Alkyne Polymerization : Mitigate by maintaining inert atmospheres (N₂/Ar) and avoiding elevated temperatures (>70°C) .
- Ether Cleavage : Acidic or basic conditions may hydrolyze the ether. Use pH-neutral solvents (e.g., DCM) and minimize exposure to moisture . Analytical Approach : Isolate byproducts via preparative HPLC and characterize using HRMS and 2D NMR (e.g., HSQC, HMBC) to identify structural deviations .
Q. How can contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?
Methodological Answer: Contradictions may stem from:
- Dynamic Effects : Conformational flexibility of the methoxy-isopropyl group causes signal splitting. Perform variable-temperature NMR (VT-NMR) to observe coalescence points .
- Isotopic Impurities : Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃) and use C DEPT to distinguish overlapping signals . Advanced Tools : Synchrotron-based IR microspectroscopy can resolve subtle vibrational modes influenced by molecular symmetry .
Q. What computational strategies reconcile discrepancies between experimental and predicted thermodynamic properties (e.g., enthalpy of formation)?
Methodological Answer:
- High-Level Theory : Use CCSD(T)/cc-pVTZ calculations for accurate enthalpy predictions, benchmarking against experimental data from bomb calorimetry .
- Solvent Effects : Apply implicit solvation models (e.g., PCM) to adjust for solvent interactions in computational results . Validation : Compare with homologous compounds (e.g., methoxy-substituted alkynes) to identify systematic errors in computational protocols .
Q. How does the steric environment of this compound influence its stability under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stability : Test under O₂ atmosphere with radical initiators (e.g., AIBN). Monitor via GC-MS for peroxide formation. The bulky methoxy-isopropyl group may retard oxidation .
- Photolytic Degradation : Expose to UV (254 nm) and analyze degradation products using LC-QTOF. Computational TD-DFT predicts excited-state behavior and bond cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
